N-Methyl Substitution Confers Reduced Molecular Weight and Hydrophilicity Relative to N-Benzyl Analog
The target compound (2-methyl-octahydro-1H-isoindol-5-one) exhibits a molecular weight of 153.22 g/mol with the N-methyl substituent, representing a 76.10 g/mol reduction (33% lower molecular weight) compared to the N-benzyl analog (2-benzyl-octahydro-1H-isoindol-5-one, MW 229.32 g/mol) [1]. This reduced molecular weight, combined with the absence of an aromatic benzyl group, indicates substantially lower calculated lipophilicity and more favorable fragment-like physicochemical properties for lead optimization campaigns .
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 153.22 g/mol |
| Comparator Or Baseline | 2-Benzyl-octahydro-1H-isoindol-5-one (CAS 29341-48-8): 229.32 g/mol |
| Quantified Difference | Δ = −76.10 g/mol (−33%) |
| Conditions | Calculated from molecular formulas: target C₉H₁₅NO; comparator C₁₅H₁₉NO |
Why This Matters
Lower molecular weight and reduced lipophilicity enhance fragment-like character, increasing amenability to downstream optimization while minimizing the risk of exceeding Lipinski's Rule of Five thresholds during lead development.
- [1] American Elements. 2-Benzyl-octahydro-1H-isoindol-5-one (CAS 29341-48-8). Product datasheet. View Source
